6-Methoxy-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride
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Overview
Description
6-Methoxy-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and pharmaceuticals. This compound is characterized by its methoxy and methyl groups attached to the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride typically involves multiple steps, starting from simpler indole derivatives. One common approach is the Fischer indole synthesis, where an aryl hydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core. Subsequent steps may include methylation and hydrolysis reactions to introduce the methoxy and carboxylic acid groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using catalysts to improve yield and selectivity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the indole ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed using various reagents, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol derivative.
Substitution: Substitution reactions can produce various substituted indole derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: Indole derivatives, including this compound, have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer properties. These activities make them potential candidates for drug development and therapeutic applications.
Medicine: The biological activities of indole derivatives have led to their exploration in medicinal chemistry. They can be used to develop new drugs for treating various diseases, including cancer, microbial infections, and inflammatory conditions.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 6-Methoxy-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride exerts its effects depends on its molecular targets and pathways involved. The methoxy and methyl groups can influence its binding affinity to receptors and enzymes, leading to specific biological activities. The exact mechanism may vary depending on the specific application and biological system.
Comparison with Similar Compounds
Indole-2-carboxylic acid
6-Methoxyindole
4-Methylindole
Uniqueness: 6-Methoxy-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which can affect its chemical reactivity and biological activity. Compared to other indole derivatives, its methoxy and methyl groups provide distinct properties that can be leveraged in various applications.
Properties
IUPAC Name |
6-methoxy-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-6-3-7(15-2)4-9-8(6)5-10(12-9)11(13)14;/h3-4,10,12H,5H2,1-2H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHAXVWBNJYFJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1CC(N2)C(=O)O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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